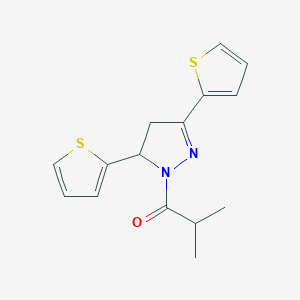
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is a complex molecule featuring a pyrazoline core substituted with thiophene groups and a methylpropanone side chain. This structure suggests a molecule with potentially interesting electronic and optical properties due to the presence of heteroatoms (sulfur and nitrogen) and conjugated systems.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step organic reactions. Starting from simpler precursors such as thiophene derivatives and pyrazole or pyrazoline, the synthesis could involve steps like halogenation, condensation, and subsequent functional group transformations. While specific literature on this compound is not available, related work on pyrazoline derivatives and thiophene chemistry provides a foundation for potential synthetic routes (Gomaa & Ali, 2020).
Scientific Research Applications
Anti-Tumor Applications
A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting that similar structures could have potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Activities
Research involving chitosan Schiff bases based on heterocyclic moieties, including thiophene pyrazole derivatives, demonstrated that these compounds exhibited antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as antifungal activity, highlighting their potential in addressing microbial resistance (Hamed et al., 2020).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, with certain derivatives showing potential as antidepressant medications. This highlights the therapeutic potential of thiophene-based pyrazolines in mental health treatment (Mathew, Suresh, & Anbazhagan, 2014).
Materials for Opto-Electronics
Novel heterocyclic compounds incorporating thiophene and pyrazole units have been synthesized and characterized for their opto-electronic properties, including blue and green emission suitable for use in opto-electronic applications, indicating the versatility of thiophene-based compounds in material science (Ramkumar & Kannan, 2015).
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Thiophenes
are a type of heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Thiophene derivatives have been used in various fields, including medicinal chemistry, due to their diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10(2)15(18)17-12(14-6-4-8-20-14)9-11(16-17)13-5-3-7-19-13/h3-8,10,12H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGWOSWMZIJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

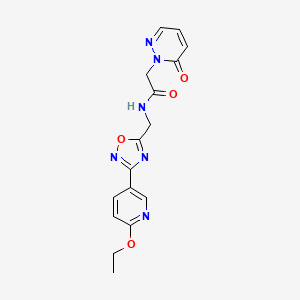
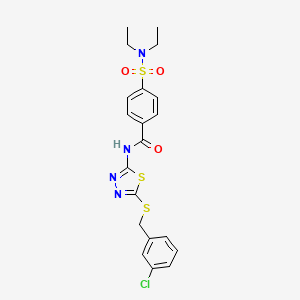
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)


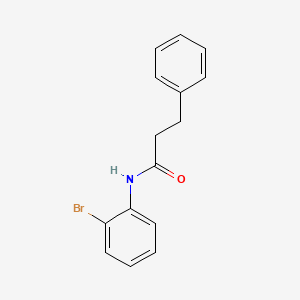
![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)
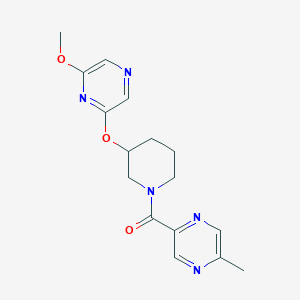
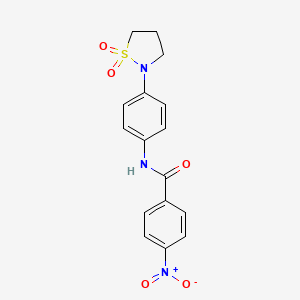
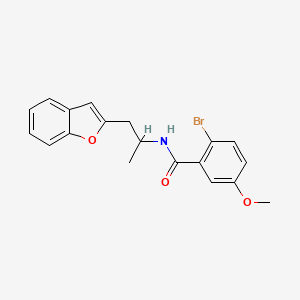
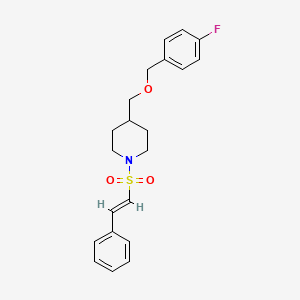
![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)